3-Fluorophenyl-(3-furyl)methanol
Description
3-Fluorophenyl-(3-furyl)methanol is a chiral secondary alcohol featuring a 3-fluorophenyl group and a 3-furyl moiety attached to a central carbon atom.
Properties
IUPAC Name |
(3-fluorophenyl)-(furan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCWRVKSDVBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenyl-(3-furyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-furylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-fluorobenzylmagnesium bromide reacts with 3-furylmethanol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Fluorophenyl-(3-furyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl-(3-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-fluorophenyl-(3-furyl)ketone.
Reduction: Formation of 3-fluorophenyl-(3-furyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorophenyl-(3-furyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluorophenyl-(3-furyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Aryl Group Modifications
Substituting the 3-fluorophenyl group with other aryl moieties significantly impacts biological and physicochemical properties:
Key Observations :
Positional Isomers: 2-Furyl vs. 3-Furyl Derivatives
The position of the oxygen in the furan ring (2- vs. 3-) critically influences activity:
Key Observations :
- Cytotoxicity: 3-furyl and 2-furyl quinolone derivatives exhibit comparable potency against breast cancer cells (MCF-7, T47D), suggesting minimal positional dependence in this context .
- Enzyme inhibition : The 2-furyl isomer (compound 63) shows enhanced PqsD inhibition, highlighting the importance of oxygen positioning for target engagement .
Heterocycle Replacement
Replacing the furyl group with other heterocycles modulates activity:
Key Observations :
Physicochemical Properties
While direct data for 3-Fluorophenyl-(3-furyl)methanol are scarce, analogs suggest:
Biological Activity
3-Fluorophenyl-(3-furyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorinated phenyl ring and a furyl moiety, has been investigated for various pharmacological effects, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of 3-Fluorophenyl-(3-furyl)methanol is C11H10F O. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions. The furyl group contributes to the compound's ability to interact with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-Fluorophenyl-(3-furyl)methanol exhibit anticancer activity . For instance, derivatives containing the furyl group have shown cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that 3-Fluorophenyl-(3-furyl)methanol may have similar potential, warranting further investigation.
Enzyme Interaction
The mechanism of action for 3-Fluorophenyl-(3-furyl)methanol may involve interactions with enzymes or receptors within biological systems. The structural characteristics of this compound allow it to bind selectively to certain protein targets, potentially altering their activity. For example, studies on related compounds indicate that they can act as enzyme inhibitors, which could be leveraged for therapeutic applications in metabolic disorders or cancer treatment.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation into a series of fluorinated phenolic compounds revealed that those with structural similarities to 3-Fluorophenyl-(3-furyl)methanol showed significant inhibition of tumor growth in animal models . The study highlighted the importance of the fluorine atom in enhancing biological activity.
- Enzyme Inhibition Studies : Research has also focused on the inhibitory effects of compounds containing the furyl moiety on specific enzymes involved in metabolic pathways. These studies suggest that such compounds can effectively modulate enzyme activity, leading to altered metabolic processes .
Data Table: Biological Activities of Related Compounds
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